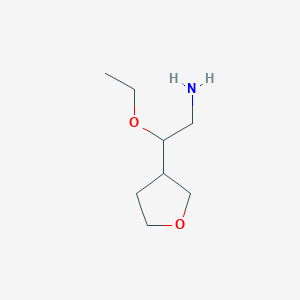

2-Ethoxy-2-(oxolan-3-YL)ethan-1-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Ethoxy-2-(oxolan-3-YL)ethan-1-amine, also known as N-(2-ethoxyethyl)-3-oxolaneamine, is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound is a member of the oxolane amine family, which has been shown to have various biological activities, including antiviral, antibacterial, and antitumor effects.

Wissenschaftliche Forschungsanwendungen

Reaction with Carbonyl Compounds

The reactivity of 2-ethoxy-2-(oxolan-3-YL)ethan-1-amine and related compounds has been explored in various synthetic contexts, offering pathways to synthesize complex molecular architectures. For instance, the reaction of 2-ethoxy-1,3-dithiolane with carbonyl compounds like aldehydes and ketones, catalyzed by HgCl2, facilitates the synthesis of 2-substituted and 2,2-disubstituted 1,3-dithiolanes. This method presents an alternative to acid-catalyzed reactions of carbonyl compounds with 1,2-ethanedithiol, highlighting the versatility of ethoxy-based reagents in organic synthesis (Jo, Tanimoto, Oida, & Okano, 1981).

Photosensitized Oxyimination of Alkenes

The synthesis of 1,2-aminoalcohols, crucial components in pharmaceuticals and natural products, benefits from methodologies utilizing this compound derivatives. A notable approach is the metal-free photosensitization strategy that introduces amine and alcohol functionalities into alkenes in a single step. This technique, leveraging oxime carbonate as a bifunctional reagent, showcases the compound's utility in crafting functionally rich molecules under mild conditions, thereby supporting its application in synthetic and medicinal chemistry (Patra, Das, Daniliuc, & Glorius, 2021).

Ethylene Oligomerization Catalysts

Research on this compound derivatives extends into the realm of catalysis, particularly in ethylene oligomerization. Nickel(II) complexes chelated by related (amino)pyridine ligands have demonstrated efficacy as catalysts, producing ethylene dimers and higher oligomers. These findings not only highlight the compound's role in facilitating important industrial processes but also underscore its potential for further exploration in catalytic applications (Nyamato, Ojwach, & Akerman, 2016).

Synthesis of Chiral 1,3-Oxazinan-2-ones

The synthesis of chiral 1,3-oxazinan-2-ones from carbohydrate derivatives, utilizing reactions with primary amines, illustrates another application of this compound derivatives. This method provides a new route to valuable intermediates for pharmaceutical compound synthesis, emphasizing the compound's utility in producing chiral molecules essential for drug development (Ella-Menye, Sharma, & Wang, 2005).

Eigenschaften

IUPAC Name |

2-ethoxy-2-(oxolan-3-yl)ethanamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO2/c1-2-11-8(5-9)7-3-4-10-6-7/h7-8H,2-6,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEPGFASBPVKYLP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(CN)C1CCOC1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-(Azidomethyl)-2,6-dioxaspiro[4.5]decane](/img/structure/B2746971.png)

![N-(2-methoxyethyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2746973.png)

![(2,4-Dimethylphenyl){2-[(oxolan-2-ylmethyl)amino]pteridin-4-yl}amine](/img/structure/B2746978.png)

![N-(2,4-dimethylphenyl)-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2746983.png)

![Tert-butyl 8-(2-chloropyrimidin-4-yl)-2,8-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B2746984.png)

![5-methyl-N-(5-(pyridin-3-ylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)isoxazole-3-carboxamide](/img/structure/B2746985.png)